{2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine
Description
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
(2-methyl-2,3-dihydroimidazo[1,2-a]pyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C8H12N4/c1-6-5-12-7(4-9)2-3-10-8(12)11-6/h2-3,6H,4-5,9H2,1H3 |
InChI Key |
BMEWKWAZKROFAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=CC=NC2=N1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The reaction conditions often involve heating under reflux in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
{2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
{2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of {2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride
- Key Difference : Lacks the 2-methyl group present in the target compound but includes a dihydrochloride salt, enhancing aqueous solubility.
- The salt form increases bioavailability in physiological systems .
2-(4-Fluorophenyl)-7-methyl-5-piperidinoimidazo[1,2-a]pyrimidine
- Key Difference : Incorporates a 4-fluorophenyl group and piperidine at position 5 instead of methanamine.
- Impact : The fluorophenyl group enhances lipophilicity and metabolic stability, while the piperidine moiety introduces basicity, favoring interactions with aspartate or glutamate residues in targets like G protein-coupled receptors (GPCRs) .
(Pyrimidin-5-yl)methanamine dihydrochloride
- Key Difference: Simplifies the scaffold to a monocyclic pyrimidine, lacking the fused imidazole ring.
Pharmacological and Industrial Relevance
- The 2-methyl substitution in the target compound may confer selectivity over kinases sensitive to bulkier substituents.
- Fluorophenyl and piperidine analogs () are prioritized in anticancer and antiviral research due to enhanced membrane permeability and target engagement.
- Dihydrochloride salts () are preferred in preclinical formulations for improved solubility but may exhibit different toxicity profiles.
Biological Activity
{2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine is a nitrogen-containing heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family. Its unique structure, characterized by a fused imidazole and pyrimidine ring system with a methyl group at the 2-position, contributes to its potential biological activities. This article reviews the compound's biological activity, focusing on its interactions with biological macromolecules, therapeutic implications, and relevant research findings.
- Molecular Formula : CHN
- Molecular Weight : 164.21 g/mol
- IUPAC Name : (2-methyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidin-5-yl)methanamine
- Canonical SMILES : CC1CN2C(CCN=C2N1)CN
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interactions with enzymes and receptors. Research indicates that this compound may act as either an inhibitor or an agonist depending on the specific biological target.
- Enzyme Inhibition : The compound has demonstrated the ability to bind to various enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways and physiological effects.
- Receptor Modulation : It may also interact with specific receptors, influencing signaling pathways that are crucial for cellular function.
Study 1: Anticancer Activity
A study focused on the synthesis of compounds similar to this compound revealed its potential as an anticancer agent. The synthesized compounds showed significant antiproliferative activity against various cancer cell lines including:
- Breast Cancer (MDA-MB-231) : Over 60% inhibition observed.
- Liver Cancer (HepG2) : Inhibition rates around 50%.
The study highlighted that the structural modifications influenced the anticancer efficacy significantly .
Study 2: Interaction with Biological Macromolecules
Research indicated that this compound could effectively bind to several biological macromolecules. In vitro assays demonstrated that:
- It inhibited key enzymes involved in metabolic pathways.
- It modulated receptor functions leading to downstream physiological effects .
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methyl group at 2-position | Enzyme inhibitor; receptor modulator |
| Imidazo[1,2-a]pyridine | Lacks pyrimidine ring | Different biological profile |
| Pyrido[1,2-a]pyrimidine | Contains pyridine instead of imidazole | Altered reactivity affecting biological activity |
Q & A
Advanced Research Question
- In vitro assays : Fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure dissociation constants (K_d) .
- Molecular docking : Using software like AutoDock Vina to predict binding poses with kinase ATP-binding pockets (PDB: 5P1) .
- Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes during ligand-receptor interactions .
How should discrepancies in reported biological activity be addressed?
Advanced Research Question
- Purity validation : Reanalyze compound batches via HPLC (>95% purity) to exclude impurities affecting activity .
- Assay standardization : Cross-validate using multiple cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., imatinib for kinase inhibition) .
- Meta-analysis : Compare structural analogs (e.g., substituent effects on IC₅₀ values) to identify activity trends .
What factors influence the compound’s stability during storage?
Basic Research Question
- pH sensitivity : Degrades in acidic conditions (pH < 4) due to imine hydrolysis; store in neutral buffers .
- Light exposure : UV light induces ring-opening reactions; use amber vials for long-term storage .
- Temperature : Stable at –20°C for >6 months; avoid repeated freeze-thaw cycles .
How can computational methods predict physicochemical properties?
Advanced Research Question
- DFT calculations : Estimate HOMO/LUMO energies for redox behavior and solubility (e.g., using Gaussian 16) .
- ADMET prediction : Tools like SwissADME assess drug-likeness (e.g., logP ~2.1, moderate blood-brain barrier permeability) .
- Molecular dynamics (MD) : Simulate aqueous solubility by analyzing solvation shells over 100-ns trajectories .
How do structural modifications alter bioactivity?
Advanced Research Question
A structure-activity relationship (SAR) study might compare:
| Substituent | Position | Effect on Activity | Reference |
|---|---|---|---|
| Methyl | C2 | ↑ Kinase selectivity | |
| Halogen (Cl, Br) | C8 | ↑ Antimicrobial potency | |
| Methoxy | C5 | ↓ Cytotoxicity |
Substitutions at C2 (methyl) enhance target selectivity, while halogens at C8 improve microbial inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
